molecular formula C10H11N5O2S3 B2590662 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 392299-47-7

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No. B2590662
M. Wt: 329.41
InChI Key: MOFWOGBRXYMENU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Physical And Chemical Properties Analysis

Thiazole, a parent material for various chemical compounds including “N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel derivatives of 1,3,4-thiadiazole have been synthesized, demonstrating significant growth stimulant properties, with activities ranging from 65–100% compared to heteroauxin, indicating potential agricultural applications (Knyazyan et al., 2013).
  • A study on the synthesis and evaluation of substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives highlighted their antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Chandrakantha et al., 2014).

Biological Activities

  • Microwave-assisted synthesis of hybrid molecules incorporating penicillanic acid or cephalosporanic acid with 1,3,4-thiadiazole derivatives revealed good to moderate antimicrobial activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
  • Novel 1,3,4-thiadiazole derivatives containing a chromene moiety exhibited moderate antimicrobial activity, suggesting their use in antimicrobial therapy (Govori et al., 2014).
  • The antimicrobial screening of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives showed significant activity against B. subtilis and fungi, highlighting their therapeutic potential in treating bacterial and fungal infections (Önkol et al., 2008).

Anticancer and Anti-inflammatory Applications

  • Research on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their antibacterial activity has paved the way for the development of novel compounds with potential anticancer applications (Tumosienė et al., 2012).
  • A series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were evaluated for their anti-inflammatory and analgesic properties, indicating the therapeutic potential of these compounds in managing pain and inflammation (Shkair et al., 2016).

Future Directions

The future directions for research on “N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide” and similar compounds could involve further exploration of their diverse biological activities and potential applications in medicine .

properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S3/c1-2-6(16)12-9-14-15-10(20-9)19-5-7(17)13-8-11-3-4-18-8/h3-4H,2,5H2,1H3,(H,11,13,17)(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFWOGBRXYMENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

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